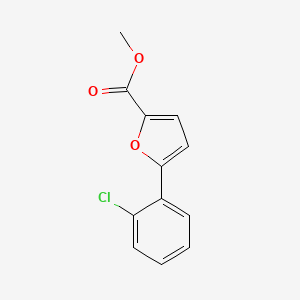
3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドは、科学研究の様々な分野で注目を集めている複雑な有機化合物です。この化合物は、カルボヒドラジド基で置換されたピラゾール環と、さらに2-クロロベンジル基で置換されたフェニル環を特徴としています。これらの官能基の存在により、この化合物に独特の化学的性質が与えられ、様々な用途に役立っています。
準備方法
合成経路と反応条件
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な合成経路の1つは次のとおりです。
ピラゾール環の形成: これは、適切なヒドラジン誘導体と1,3-ジケトンを酸性または塩基性条件下で環化させることによって達成できます。
カルボヒドラジド基の導入: このステップは、ピラゾール誘導体をヒドラジン水和物と還流条件下で反応させることで行われます。
2-クロロベンジル基による置換: これは、求核置換反応によって達成できます。ここで、フェニル環は、炭酸カリウムなどの塩基の存在下で2-クロロベンジルクロリドと反応させます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。連続フロー合成や触媒の使用などの技術は、生産プロセスを効率的に拡大するために用いることができます。
化学反応の分析
反応の種類
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化させることができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特に2-クロロベンジル基で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のメトキシドナトリウム。
主な生成物
酸化: カルボン酸誘導体の形成。
還元: アルコール誘導体の形成。
置換: 置換ベンジル誘導体の形成。
科学的研究の応用
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドは、科学研究において様々な応用が期待されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に新薬の開発において、その潜在的な治療効果について探求されています。
工業: 特殊化学薬品や材料の生産に使用されます。
作用機序
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のような作用を及ぼす可能性があります。
酵素への結合: 酵素活性を阻害または活性化します。
受容体との相互作用: 受容体媒介シグナル伝達経路を調節します。
細胞プロセスの変化: 細胞増殖、アポトーシス、その他の細胞機能に影響を与えます。
類似化合物との比較
類似化合物
- 3-(4-((4-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-((2-フルオロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-((2-メトキシベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(4-((2-クロロベンジル)オキシ)フェニル)-1H-ピラゾール-5-カルボヒドラジドは、2-クロロベンジル基の存在により、独特の化学的および生物学的特性を備えています。この置換は、化合物の反応性、溶解性、生物学的標的との相互作用に影響を与える可能性があり、特定の用途に適した貴重な化合物となっています。
特性
CAS番号 |
763111-33-7 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)10-24-13-7-5-11(6-8-13)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |
InChIキー |
QNKJABKYALCFPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12014913.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014923.png)


![4-(3-Fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014930.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12014932.png)

![4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12014939.png)
![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12014975.png)

